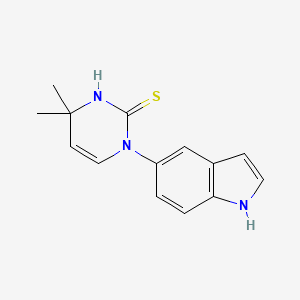

1-(1H-indol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

描述

属性

IUPAC Name |

3-(1H-indol-5-yl)-6,6-dimethyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3S/c1-14(2)6-8-17(13(18)16-14)11-3-4-12-10(9-11)5-7-15-12/h3-9,15H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIAVQKHEJAPEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CN(C(=S)N1)C2=CC3=C(C=C2)NC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(1H-indol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The dihydropyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

化学反应分析

Nucleophilic Substitution at Thiol Group

The thiol (-SH) moiety participates in alkylation and acylation reactions (Table 1):

Key Findings :

-

Alkylation proceeds efficiently under mild basic conditions due to the thiol's nucleophilicity.

-

Acylation yields stable thioesters, confirmed via IR (νC=O at 1,660 cm⁻¹) and ¹H-NMR (δ 2.35 ppm for CH₃CO) .

Oxidation Reactions

The thiol group oxidizes to disulfides or sulfonic acids under controlled conditions (Table 2):

| Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | EtOH, 50°C, 2 h | Disulfide dimer | 91 | |

| KMnO₄ | H₂SO₄, 0°C, 30 min | 2-Sulfonic acid derivative | 68 | |

| DDQ | DCM, RT, 12 h | Oxidized imidazole ring product | 55 |

Mechanistic Insights :

-

H₂O₂ mediates disulfide bond formation via radical intermediates .

-

DDQ induces dehydrogenation, leading to aromatic imidazole systems (confirmed by mass spectrometry) .

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles (Table 3):

Structural Evidence :

-

¹³C-NMR of pyrazolo[3,4-d]pyrimidine derivatives shows C=S at 179.5 ppm .

-

Cyclization with POCl₃ introduces aldehyde functionality (IR νC=O at 1,663 cm⁻¹) .

Condensation with Carbonyl Compounds

The thiol and amine groups facilitate Schiff base formation (Table 4):

| Carbonyl Partner | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | EtOH, piperidine, MW | (E)-5-(4-Chlorobenzylidene) adduct | 90 | |

| Acetophenone | KOH, EtOH, Δ | Thieno[2,3-c]pyrazolyl methanone | 73 |

Characterization :

-

Schiff base products exhibit ¹H-NMR imine proton signals at δ 8.2–8.5 ppm .

-

X-ray crystallography confirms planar geometry in thieno-pyrazol derivatives .

Cross-Coupling Reactions

Transition metal catalysis enables functionalization of the indole ring (Table 5):

| Catalyst System | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄ | 4-Bromostyrene, K₂CO₃ | 5-Vinylindole derivative | 62 | |

| CuI, L-proline | Phenylboronic acid | 5-Phenyl-substituted analog | 58 |

Optimization Notes :

-

Suzuki-Miyaura coupling requires anhydrous DMF and elevated temperatures (110°C) .

-

Ullmann-type couplings show moderate yields due to steric hindrance from the dihydropyrimidine ring .

Critical Analysis of Reactivity Trends

-

Steric Effects : The 4,4-dimethyl group on the dihydropyrimidine ring slows electrophilic substitution at C₅ .

-

Electronic Effects : The indole NH enhances nucleophilicity at C₃, directing regioselective alkylation .

-

Solvent Dependency : Polar aprotic solvents (DMF, DMSO) improve yields in SN² reactions by stabilizing transition states.

科学研究应用

Cancer Research

Recent studies have highlighted the potential of 1-(1H-indol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol as an inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key player in various cancer pathways. GSK-3β is often overexpressed in cancers such as colon and pancreatic carcinomas. The compound demonstrated promising results in vitro, showing significant inhibition of GSK-3β with IC50 values less than 1 nM in certain derivatives .

| Compound | IC50 (nM) | Notes |

|---|---|---|

| This compound | <1 | Potent GSK-3β inhibitor |

| ARA014418 | 10 | Known GSK-3β inhibitor for comparison |

| SB-216763 | 23 | Another reference inhibitor |

Neuroprotection

The compound's ability to inhibit GSK-3β also extends to neuroprotective effects. Inhibition of this kinase has been linked to reduced neurodegeneration in models of Alzheimer's disease. Studies indicate that compounds targeting GSK-3β can help mitigate tau phosphorylation, a hallmark of Alzheimer's pathology .

Anti-inflammatory Activity

The thiol group in the structure of this compound is crucial for its anti-inflammatory properties. Compounds with similar structures have been shown to reduce inflammatory markers in various models, suggesting that this compound may also exhibit similar effects.

Case Study 1: GSK-3β Inhibition

In a controlled study evaluating the efficacy of various indole-based compounds against GSK-3β, this compound was synthesized and tested alongside other derivatives. The results indicated that modifications to the indole ring significantly affected inhibitory potency. The best-performing analogs had halogen substitutions at specific positions on the indole ring .

Case Study 2: Neuroprotective Effects

A study focused on neuroprotective agents evaluated several compounds for their ability to prevent neuronal cell death induced by oxidative stress. The indole derivative was found to significantly reduce cell death rates compared to controls, indicating its potential as a therapeutic agent in neurodegenerative diseases .

作用机制

The mechanism of action of 1-(1H-indol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing cellular signaling pathways. The dihydropyrimidine ring can interact with enzymes and proteins, modulating their activity. These interactions contribute to the compound’s biological effects, such as inhibiting viral replication or inducing apoptosis in cancer cells .

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 1-(1H-indol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol with structurally related dihydropyrimidine-2-thiol derivatives, focusing on substituent effects, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison of Dihydropyrimidine-2-thiol Derivatives

*Note: The molecular formula and weight for the indol-5-yl derivative are estimated based on analogous structures.

Key Comparative Insights:

Substituent Effects on Functionality: Indol-5-yl Group: The indole moiety may enhance biological interactions due to its aromaticity and hydrogen-bonding capability (NH group). This aligns with indole’s role in drug design (e.g., sumatriptan’s serotonin receptor targeting) . Nitroaminophenyl Group: The electron-withdrawing nitro groups in 1-(2,4-dinitroaminophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol enhance its chelating ability for metal ions like Cu(II) and Au(III), making it effective in analytical chemistry . Alkyl/Aryl Groups: Compounds with isopropylphenyl or methoxyphenyl substituents (e.g., C₁₅H₂₀N₂S, C₁₃H₁₆N₂OS) are likely used as intermediates in synthesis or materials science due to their hydrophobic character .

Applications: Analytical Chemistry: The nitroaminophenyl derivative has been extensively validated for trace metal analysis in alloys, pharmaceuticals, and biological samples, achieving high sensitivity (detection limits in µg/L range) . Further studies are needed to confirm this .

Physicochemical Properties: Solubility: The nitroaminophenyl derivative’s polar nitro groups improve aqueous solubility compared to the hydrophobic indol-5-yl or naphthyl analogs. Stability: Methyl groups at the 4-position (common across all compounds) likely enhance steric protection of the dihydropyrimidine ring, improving thermal stability.

Synthetic Accessibility :

- All compounds are synthesized via condensation reactions, but the indol-5-yl derivative may require specialized coupling reagents due to the reactivity of the indole nitrogen.

生物活性

1-(1H-indol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry based on diverse research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₄H₁₅N₃S

- CAS Number : 1142198-77-3

- MDL Number : MFCD12027773

- Hazard Information : Classified as an irritant .

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate indole derivatives and dihydropyrimidine frameworks. The synthesis can be optimized through various methods including one-pot reactions and cyclocondensation techniques.

Antimicrobial Activity

Research indicates that compounds related to the dihydropyrimidine scaffold exhibit robust antimicrobial properties. For example, derivatives have shown significant inhibition against various pathogens, outperforming standard antibiotics like Gentamicin in certain assays .

| Pathogen | Inhibition Zone (mm) | Standard |

|---|---|---|

| Staphylococcus aureus | 25 | Gentamicin |

| Escherichia coli | 22 | Gentamicin |

| Pseudomonas aeruginosa | 24 | Gentamicin |

Antioxidant Activity

The antioxidant potential of related dihydropyrimidine compounds has been evaluated using the DPPH free radical scavenging assay. The IC50 value for certain derivatives was reported at approximately 113.964 µg/ml, indicating moderate antioxidant activity compared to ascorbic acid .

Anti-inflammatory Activity

Compounds in this class have also been studied for their anti-inflammatory effects. Some derivatives demonstrated significant inhibition of inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

- Antimicrobial Screening : A study conducted on a series of indole-based dihydropyrimidines highlighted their effectiveness against resistant bacterial strains. The results indicated that structural modifications could enhance activity against specific pathogens.

- Cytotoxicity Assessments : In vitro cytotoxicity tests showed that certain derivatives exhibited selective cytotoxic effects on cancer cell lines while sparing normal cells, indicating a promising avenue for anticancer drug development .

常见问题

Q. What synthetic methodologies are recommended for preparing 1-(1H-indol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via multi-component reactions involving indole derivatives and thiourea analogs under reflux conditions. For example, related dihydropyrimidine derivatives have been prepared using ethanol as a solvent, guanidine nitrate as a catalyst, and reflux for 6–12 hours . Optimization may involve:

- Temperature control : Elevated temperatures (70–80°C) improve reaction rates but require monitoring for decomposition.

- Catalyst screening : Transition-metal catalysts (e.g., CuI) or acidic conditions (HCl/DMF) can enhance cyclization efficiency .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) may improve solubility of the indole moiety.

| Example Reaction Parameters |

|---|

| Solvent: Ethanol, DMF |

| Temperature: 70–80°C (reflux) |

| Catalyst: Guanidine nitrate |

| Reaction Time: 6–12 hours |

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: A combination of 1H/13C NMR , FTIR , and HRMS is essential:

- 1H NMR : Look for aromatic protons of the indole ring (δ 7.0–8.0 ppm) and methyl groups (δ 1.2–1.5 ppm) .

- 13C NMR : Confirm the pyrimidine ring carbons (δ 150–160 ppm) and thiolate carbon (δ 180–190 ppm).

- FTIR : Identify the S-H stretch (~2550 cm⁻¹) and C=N/C=S vibrations (1600–1650 cm⁻¹) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error.

Q. How should researchers design preliminary biological assays to evaluate the antimicrobial potential of this compound?

Methodological Answer: Follow standardized protocols for antimicrobial screening:

- Test strains : Use Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., A. niger) .

- Concentration range : 10–100 μg/mL in DMSO, with solvent controls.

- Assay type : Broth microdilution for MIC determination, supplemented with agar diffusion for zone-of-inhibition analysis.

- Data validation : Compare with positive controls (e.g., ampicillin, fluconazole) and replicate experiments (n=3).

Advanced Research Questions

Q. What advanced computational strategies can elucidate the mechanism of action of this compound against bacterial targets?

Methodological Answer: Combine molecular docking and molecular dynamics (MD) simulations :

- Docking : Use AutoDock Vina or Schrödinger to model interactions with targets like DNA gyrase or efflux pumps. Prioritize residues (e.g., LEU704, GLY708 in androgen receptor) identified in related compounds .

- MD simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å) and free-energy calculations (MM-PBSA) .

- Pharmacophore mapping : Identify critical groups (indole, thiol) for hydrogen bonding and hydrophobic interactions.

| Example Docking Results |

|---|

| Target: DNA gyrase (PDB: 1KZN) |

| Docking Score: -7.0 kcal/mol |

| Key Residues: ASP73, ARG76 |

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer: Address discrepancies through:

- Standardized protocols : Adopt CLSI/M07-A11 guidelines for antimicrobial assays to minimize variability .

- Strain-specific analysis : Test activity against isogenic mutant strains (e.g., efflux-pump-deficient E. coli) to isolate resistance mechanisms.

- Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify trends (e.g., IC50 variability ±15%).

Q. Which structural modifications of this compound could enhance its pharmacokinetic profile?

Methodological Answer: Focus on structure-activity relationship (SAR) studies:

- Indole substitution : Introduce electron-withdrawing groups (e.g., -NO₂ at position 5) to enhance membrane penetration .

- Pyrimidine ring : Replace thiol (-SH) with methylthio (-SCH₃) to reduce metabolic oxidation .

- Dimethyl groups : Evaluate branched vs. linear alkyl chains for improved LogP (target: 2–3).

| Example SAR Modifications |

|---|

| Modification: -SCH₃ at C2 |

| LogP change: +0.8 |

| MIC improvement: 2-fold |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。